Corrosion Resistance vs. Deposition Rate in Electroless Nickel Plating
In electroless nickel plating, nickel sulphate provides superior coating corrosion resistance due to the absence of chloride ion contamination, whereas nickel chloride offers a moderately higher deposition rate (approximately 10–15 μm/h) attributed to the catalytic effect of Cl⁻. However, the presence of chloride ions in nickel chloride baths limits compatibility with active metal substrates such as aluminum due to corrosion concerns [1].
| Evidence Dimension | Corrosion resistance and substrate compatibility |
|---|---|
| Target Compound Data | No Cl⁻ contamination; compatible with corrosion-sensitive applications and active metal substrates (e.g., aluminum) |
| Comparator Or Baseline | Nickel chloride: Contains Cl⁻, promotes anode dissolution but may corrode stainless steel and aluminum substrates; deposition rate ~10–15 μm/h |
| Quantified Difference | Nickel chloride deposition rate ~10–15 μm/h vs. nickel sulphate (baseline rate not specified); nickel sulphate preferred for corrosion-resistant coatings due to Cl⁻-free formulation |
| Conditions | Electroless nickel plating bath, pH 4.5–6.5, acidic chemical plating process |
Why This Matters
Procurement selection must prioritize nickel sulphate for applications requiring corrosion-resistant coatings on sensitive substrates, while nickel chloride may be considered only when accelerated deposition rates outweigh corrosion risk.
- [1] Superb Heater. (2025). How to Choose the Appropriate Chemical Nickel Plating Solution Composition? Industry Knowledge Article. View Source
